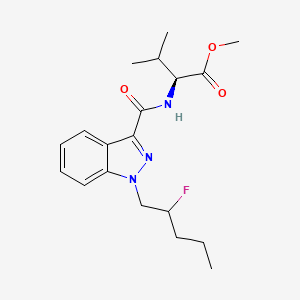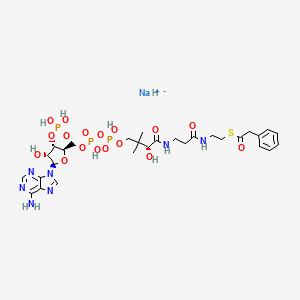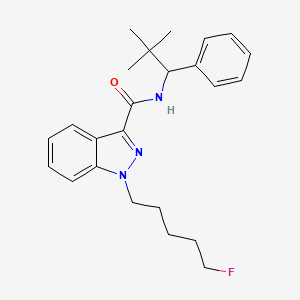
N-(2,2-dimethyl-1-phenylpropyl)-1-(5-fluoropentyl)-1H-indazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-fluoro-tert-Butylbenzyl-PINACA is a synthetic cannabinoid that is structurally similar to known synthetic cannabinoids. It is an analytical reference standard used primarily for research and forensic applications .
Preparation Methods
The synthesis of 5-fluoro-tert-Butylbenzyl-PINACA involves several steps, including the formation of the indazole core, the introduction of the fluoropentyl chain, and the attachment of the tert-butylbenzyl group. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions. Industrial production methods may involve scaling up these reactions using larger reactors and more efficient purification techniques .
Chemical Reactions Analysis
5-fluoro-tert-Butylbenzyl-PINACA undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Halogenation reactions can introduce or replace halogen atoms in the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-fluoro-tert-Butylbenzyl-PINACA is used in various scientific research applications, including:
Chemistry: It serves as a reference standard for analytical methods such as mass spectrometry and chromatography.
Biology: Researchers study its interactions with biological systems to understand its effects and potential toxicity.
Medicine: It is used in forensic toxicology to detect and quantify synthetic cannabinoids in biological samples.
Industry: It is utilized in the development and testing of new synthetic cannabinoids for potential therapeutic applications
Mechanism of Action
5-fluoro-tert-Butylbenzyl-PINACA exerts its effects by acting as an agonist to the human cannabinoid CB1 and CB2 receptors. This interaction leads to the activation of various signaling pathways, resulting in the compound’s physiological and psychological effects .
Comparison with Similar Compounds
5-fluoro-tert-Butylbenzyl-PINACA is structurally similar to other synthetic cannabinoids such as:
5-fluoro ADB:
ADB-PINACA: Another synthetic cannabinoid with a similar indazole-3-carboxamide structure.
5F-ADB-PINACA: Shares structural similarities and receptor activity with 5-fluoro-tert-Butylbenzyl-PINACA.
The uniqueness of 5-fluoro-tert-Butylbenzyl-PINACA lies in its specific structural modifications, which may result in different pharmacological properties and potency compared to other synthetic cannabinoids.
Properties
Molecular Formula |
C24H30FN3O |
|---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
N-(2,2-dimethyl-1-phenylpropyl)-1-(5-fluoropentyl)indazole-3-carboxamide |
InChI |
InChI=1S/C24H30FN3O/c1-24(2,3)22(18-12-6-4-7-13-18)26-23(29)21-19-14-8-9-15-20(19)28(27-21)17-11-5-10-16-25/h4,6-9,12-15,22H,5,10-11,16-17H2,1-3H3,(H,26,29) |
InChI Key |
XRAMUHKDZOPJDF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(C1=CC=CC=C1)NC(=O)C2=NN(C3=CC=CC=C32)CCCCCF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


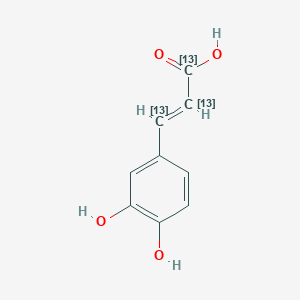
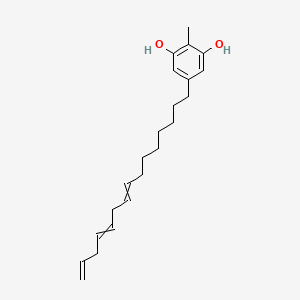
![Tert-Butyl [(1s)-2-Methyl-1-(1,3,4-Oxadiazol-2-Yl)propyl]carbamate](/img/structure/B10779617.png)
![[(4S)-2,2-Dimethyl-1,3-dioxolan-4-YL]methyl hydrogen hex-5-enylphosphonate](/img/structure/B10779625.png)

![(1R)-1-{[(4'-Methoxy-1,1'-biphenyl-4-YL)sulfonyl]amino}-2-methylpropylphosphonic acid](/img/structure/B10779637.png)

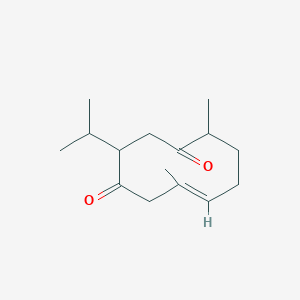
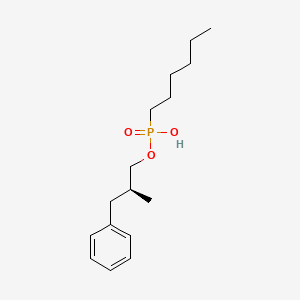
![d-[(n-Hydroxyamino)carbonyl]phenylalanine](/img/structure/B10779667.png)
![(s)-3,4-Dihydro-2-(3-methoxyphenyl)-4-methylamino-2h-thieno[3,2-e]-1,2-thiazine-6-sulfonamide-1,1-dioxide](/img/structure/B10779670.png)
